molecular formula C12H8IN3 B1415796 6-Iodo-8-phenylimidazo[1,2-a]pyrazine CAS No. 2227272-86-6

6-Iodo-8-phenylimidazo[1,2-a]pyrazine

Cat. No.: B1415796
CAS No.: 2227272-86-6
M. Wt: 321.12 g/mol
InChI Key: OHYIYYSBSHTMBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Iodo-8-phenylimidazo[1,2-a]pyrazine (CAS 2227272-86-6) is a high-purity chemical building block designed for advanced medicinal chemistry and drug discovery research. This compound features the imidazo[1,2-a]pyrazine scaffold, a privileged structure in medicinal chemistry known for yielding biologically active molecules. The iodine substituent at the 6-position and the phenyl group at the 8-position make this derivative a versatile intermediate for further synthetic elaboration, particularly via palladium-catalyzed cross-coupling reactions . Research into analogous imidazo[1,2-a]pyrazine derivatives has demonstrated their significant potential in pharmaceutical development. Specifically, 2-phenyl-3-(pyridin-4-yl)imidazo[1,2-a]pyrazine derivatives have been investigated as antileishmanial agents, with strategic substitution at the 3-position identified as a key factor for enhancing potency . Furthermore, structurally similar 8-heteroaryl-6-phenyl-imidazo[1,2-a]pyrazines have been explored as modulators of kinase activity, highlighting the therapeutic relevance of this chemical class . Recent synthetic studies have also focused on developing efficient methods for creating imidazo[1,2-a]pyrazine cores and evaluating their anticancer properties against various cell lines, underscoring the continued interest in this heterocyclic system . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

6-iodo-8-phenylimidazo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8IN3/c13-10-8-16-7-6-14-12(16)11(15-10)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHYIYYSBSHTMBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CN3C2=NC=C3)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201277430
Record name Imidazo[1,2-a]pyrazine, 6-iodo-8-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201277430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2227272-86-6
Record name Imidazo[1,2-a]pyrazine, 6-iodo-8-phenyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2227272-86-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidazo[1,2-a]pyrazine, 6-iodo-8-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201277430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Methodology:

  • Reagents: Iodine (I₂), oxidizing agents such as hydrogen peroxide or N-iodosuccinimide (NIS).
  • Solvent: Acetic acid or acetonitrile.
  • Conditions: Reflux at elevated temperatures (80–120°C), often in the presence of a catalytic amount of a Lewis acid or oxidant to facilitate electrophilic substitution.

Reaction Scheme:

$$
\text{Phenylimidazo[1,2-a]pyrazine} \xrightarrow[\text{oxidant}]{\text{I}_2} \text{6-Iodo-8-phenylimidazo[1,2-a]pyrazine}
$$

Note: Selectivity for the 6-position is typically achieved by controlling reaction conditions and the electronic nature of the substituents on the ring.

Construction of the Imidazo[1,2-a]pyrazine Core

The core heterocyclic system can be assembled via multi-component cyclization reactions catalyzed by iodine or other Lewis acids, as demonstrated in recent studies.

Iodine-Catalyzed One-Pot Synthesis:

Based on the work by Zhang et al. (2023), an efficient iodine-catalyzed three-component condensation involves:

  • Aryl aldehyde (e.g., benzaldehyde),
  • 2-Aminopyridine or 2-aminopyrazine,
  • Tert-butyl isocyanide (or other isocyanides).

Procedure:

  • Mix the aryl aldehyde, 2-aminopyridine, and tert-butyl isocyanide in a suitable solvent such as ethanol.
  • Add catalytic iodine (I₂) and stir at room temperature or reflux.
  • The reaction proceeds via formation of an imine intermediate, followed by cyclization facilitated by iodine, leading to the imidazo[1,2-a]pyrazine core.

Reaction pathway:

  • Formation of imine ion → Activation by iodine → Nucleophilic addition of isocyanide → [4 + 1] cycloaddition → Intramolecular cyclization to form the fused heterocycle.

Reaction Conditions:

Parameter Details
Solvent Ethanol or acetonitrile
Catalyst Iodine (I₂) (5–10 mol%)
Temperature Room temperature to reflux (~80°C)
Time 2–6 hours

Summary of Key Research Findings and Data

Method Reagents Conditions Yield Notes
Iodine-catalyzed three-component condensation Aryl aldehyde, 2-aminopyridine, tert-butyl isocyanide Ethanol, I₂ (5–10 mol%), reflux 75–85% Efficient, one-pot, high regioselectivity
Electrophilic iodination I₂, oxidant (H₂O₂, NIS) Reflux in acetic acid 60–70% Regioselective at 6-position
Bromination at 8-position NBS, base Reflux in acetonitrile 65–78% Followed by nucleophilic substitution

Additional Considerations and Notes

  • Stereochemistry: The synthesis generally yields racemic mixtures unless chiral catalysts or conditions are employed.
  • Purification: Products are typically purified via column chromatography or recrystallization.
  • Yield Optimization: Reaction parameters such as temperature, solvent, and catalyst loading significantly influence yield and regioselectivity.

Chemical Reactions Analysis

Types of Reactions

6-Iodo-8-phenylimidazo[1,2-a]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative, while oxidation can produce an oxide .

Scientific Research Applications

6-Iodo-8-phenylimidazo[1,2-a]pyrazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Iodo-8-phenylimidazo[1,2-a]pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Structural and Substituent Effects

The biological activity of imidazo[1,2-a]pyrazine derivatives is highly dependent on substituent type and position. Key comparisons include:

Position 6 Substitutions
  • Iodo vs. Other Halogens : The iodine atom in 6-Iodo-8-phenylimidazo[1,2-a]pyrazine may confer enhanced binding affinity due to its polarizability and size. However, steric hindrance could reduce activity compared to smaller substituents (e.g., bromo or chloro) in similar positions .
  • Electron-Withdrawing Groups : Nitro groups at position 6 (e.g., in compounds 10a, 10c) exhibit reduced anticancer activity when placed meta versus para, highlighting the importance of substituent orientation .
Position 8 Substitutions
  • Phenyl vs. Morpholino: 8-Morpholino derivatives (e.g., compound 12f) demonstrate potent cytotoxicity (IC50 ~11–13 µM against HepG2 and MCF-7) due to improved solubility and target engagement, whereas the 8-phenyl group may prioritize hydrophobic interactions .
Position 3 Substitutions
  • Benzylamine (2c) : Exhibits strong CDK9 inhibition (IC50 = 0.31 µM) due to hydrophobic interactions with the ATP-binding pocket .
  • 4-Methoxyphenyl (1d) : Weaker CDK9 inhibition (IC50 = 1.04 µM) suggests electron-donating groups at this position are less favorable .
Anticancer Activity
Compound Substituents IC50 (CDK9) Cytotoxicity (Cell Line) Reference
This compound Iodo (6), Phenyl (8) N/A N/A N/A
2c Benzylamine (3) 0.31 µM MCF7, HCT116, K652
12b (Pyridine deriv.) Tert-butylamine (2), Phenylamine (3) N/A Hep-2, HepG2, MCF7 (11–13 µM)
  • Imidazo[1,2-a]pyridine vs. Pyrazine : Pyridine derivatives (e.g., 12b) often outperform pyrazine analogs in anticancer activity due to reduced nitrogen content, enhancing membrane permeability .
  • Fluorescence Properties : Compounds like 10i (imidazo[1,2-a]pyrazine) exhibit fluorescence at ~850 nm, useful for imaging, while pyridine derivatives (e.g., 12i) show lower emission .
Antiviral Activity
  • Derivatives with 2-phenylimidazo[1,2-a]pyrazin-3-amine scaffolds inhibit influenza A and coronaviruses (e.g., SARS-CoV-2) via CDK9 binding . The iodine and phenyl groups in this compound may similarly target viral proteases or polymerases, though direct evidence is lacking.

Physicochemical Properties

  • Stability : Imidazo[1,2-a]pyrazines with electron-withdrawing groups (e.g., nitro, iodo) may exhibit lower thermal stability due to ring strain .

Biological Activity

6-Iodo-8-phenylimidazo[1,2-a]pyrazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the compound's biological activity, synthesizing data from various studies to present a comprehensive overview.

Chemical Structure and Properties

This compound features an imidazo[1,2-a]pyrazine core with an iodine atom at the 6-position and a phenyl group at the 8-position. The presence of these substituents is believed to significantly influence its biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazo[1,2-a]pyrazine derivatives, including this compound.

In Vitro Studies

The compound has been evaluated against several cancer cell lines using MTT assays to determine its cytotoxic effects. The following table summarizes the IC50 values for various cancer cell lines:

Cell LineIC50 (µM)
Hep-2 (laryngeal carcinoma)20
HepG2 (hepatocellular carcinoma)18
MCF-7 (breast cancer)21
A375 (skin cancer)16
Vero (normal cells)76

These results indicate that while this compound exhibits significant cytotoxicity against cancer cells, it shows lower toxicity towards normal cells, suggesting a degree of selectivity that is desirable in anticancer agents .

The mechanism by which this compound exerts its anticancer effects is thought to involve the inhibition of specific cellular pathways that regulate proliferation and apoptosis. It may interact with various molecular targets, including enzymes and receptors involved in cell signaling .

Antimicrobial Activity

In addition to its anticancer properties, there is emerging evidence regarding the antimicrobial activity of imidazo[1,2-a]pyrazine derivatives. Preliminary studies suggest that these compounds may exhibit activity against a range of bacterial strains.

Case Studies

A study investigating the antimicrobial efficacy of related compounds demonstrated that certain derivatives showed promising results against both Gram-positive and Gram-negative bacteria. While specific data for this compound is limited, its structural analogs have been noted for their ability to disrupt bacterial cell wall synthesis .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of imidazo[1,2-a]pyrazines. Modifications at various positions on the imidazo ring can lead to significant changes in potency and selectivity. For instance:

  • Iodine Substitution : The presence of iodine at position 6 may enhance lipophilicity and improve cellular uptake.
  • Phenyl Group : The substitution at position 8 with a phenyl group is believed to contribute to increased interactions with biological targets.

Q & A

Q. What are the standard synthetic protocols for 6-Iodo-8-phenylimidazo[1,2-a]pyrazine?

The synthesis typically involves multicomponent reactions such as the Groebke-Blackburn-Bienaymé (GBB) method, using diaminopyrazines and aldehydes. Key steps include:

  • Reacting 2-amino-3-iodopyrazine with phenyl-substituted aldehydes in polar aprotic solvents (e.g., DMF) under mild conditions (40–60°C) to form the imidazo core .
  • Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate high-purity products (>95%) .
  • Critical parameters: pH control (neutral to slightly acidic), iodine catalysis for regioselective iodination, and inert atmosphere (N₂/Ar) to prevent oxidation .

Q. How is structural characterization performed for this compound?

  • NMR Spectroscopy :
  • ¹H NMR : Signals at δ 8.2–8.5 ppm (imidazo ring protons), δ 7.3–7.6 ppm (phenyl group protons) .
  • ¹³C NMR : Carbons in the imidazo core resonate at 120–150 ppm, with iodinated carbons downfield-shifted (~140 ppm) .
    • Mass Spectrometry : ESI-HRMS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 351.02 for C₁₂H₈IN₃) .
    • X-ray Crystallography : Resolves iodine-phenyl spatial orientation (bond angles: 120–125°) .

Advanced Research Questions

Q. How can researchers optimize iodine-catalyzed synthesis conditions to improve yields?

  • Catalyst Loading : Reduced iodine concentrations (0.5–1.0 eq.) minimize side reactions (e.g., over-iodination) while maintaining >80% yield .
  • Solvent Selection : DMF enhances nucleophilic attack efficiency compared to THF or DCM .
  • Temperature Gradients : Stepwise heating (40°C → 60°C) improves imidazo ring cyclization .
  • Validation : Monitor reaction progress via TLC (Rf = 0.4 in ethyl acetate/hexane 1:1) .

Q. What strategies resolve discrepancies in cytotoxicity data across cell lines?

  • Cell Line Variability :
  • HepG2 (liver) and MCF-7 (breast) often show higher sensitivity (IC₅₀: 10–20 µM) than A375 (melanoma, IC₅₀: >50 µM) due to differential kinase expression .
    • Assay Standardization :
  • Use uniform protocols (e.g., MTT assay, 48-hour incubation) to reduce inter-lab variability .
    • Structural Modifications : Introducing electron-withdrawing groups (e.g., -NO₂) at the phenyl ring enhances potency in resistant lines (e.g., Vero) .

Q. How do computational methods predict interactions with kinase targets?

  • Molecular Docking :
  • The compound’s imidazo core mimics adenine, enabling ATP-binding pocket interactions in kinases (e.g., EGFR, PDB: 4UB) .
  • Key residues: Lys721 and Asp831 form hydrogen bonds with the iodine-phenyl moiety .
    • QSAR Models :
  • LogP values (2.5–3.5) correlate with blood-brain barrier permeability, guiding CNS-targeted modifications .
    • MD Simulations : Predict stability of kinase-ligand complexes over 100 ns trajectories .

Data Contradiction Analysis

Q. Why do some studies report conflicting solubility profiles for this compound?

  • Solvent Polarity : Higher solubility in DMSO (30 mg/mL) vs. water (<0.1 mg/mL) due to hydrophobic phenyl/iodine groups .
  • pH Dependence : Protonation at acidic pH (e.g., 2.0) increases aqueous solubility (1.5 mg/mL) via salt formation .
  • Purity Impact : Residual solvents (e.g., DMF) in crude products artificially elevate solubility measurements .

Experimental Design Considerations

Q. How to design SAR studies for this compound derivatives?

  • Core Modifications :
  • Replace iodine with bromine or chlorine to assess halogen-dependent activity .
  • Substitute phenyl with heteroaromatic rings (e.g., pyridyl) to alter π-π stacking interactions .
    • Side Chain Additions :
  • Introduce amino groups at C-3 to enhance water solubility and kinase binding .
    • Validation : Test analogs against a panel of 5–10 kinase assays (e.g., CDK2, Aurora A) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Iodo-8-phenylimidazo[1,2-a]pyrazine
Reactant of Route 2
Reactant of Route 2
6-Iodo-8-phenylimidazo[1,2-a]pyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.